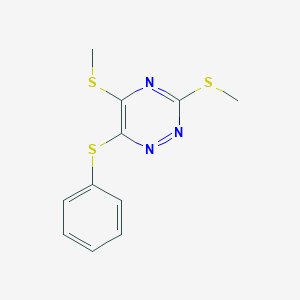
3,5-Bis(methylsulfanyl)-6-(phenylsulfanyl)-1,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(methylsulfanyl)-6-(phenylsulfanyl)-1,2,4-triazine is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(methylsulfanyl)-6-(phenylsulfanyl)-1,2,4-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing the necessary functional groups. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
3,5-Bis(methylsulfanyl)-6-(phenylsulfanyl)-1,2,4-triazine undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学的研究の応用
3,5-Bis(methylsulfanyl)-6-(phenylsulfanyl)-1,2,4-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 3,5-Bis(methylsulfanyl)-6-(phenylsulfanyl)-1,2,4-triazine involves its interaction with molecular targets such as enzymes or receptors. The sulfur atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The triazine ring can also interact with various biological pathways, affecting cellular processes.
類似化合物との比較
Similar Compounds
3,5-Bis(trifluoromethyl)benzyl modified triazine: Known for its use in lithium-sulfur batteries.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Used as a catalyst in organic transformations.
Uniqueness
3,5-Bis(methylsulfanyl)-6-(phenylsulfanyl)-1,2,4-triazine is unique due to the presence of both methylsulfanyl and phenylsulfanyl groups, which impart distinct chemical properties and reactivity compared to other triazine derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
32331-00-3 |
|---|---|
分子式 |
C11H11N3S3 |
分子量 |
281.4 g/mol |
IUPAC名 |
3,5-bis(methylsulfanyl)-6-phenylsulfanyl-1,2,4-triazine |
InChI |
InChI=1S/C11H11N3S3/c1-15-9-10(13-14-11(12-9)16-2)17-8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChIキー |
XDCDNFQQZMXGHB-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(N=NC(=N1)SC)SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



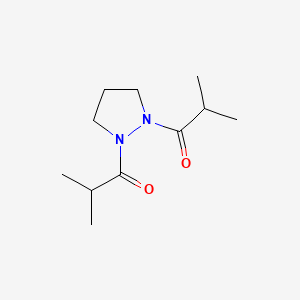
![Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-2-methylcyclohexanecarboxylate](/img/structure/B14696938.png)

![3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione](/img/structure/B14696945.png)
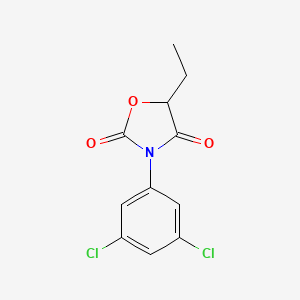
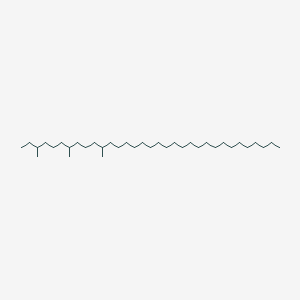
![5,7-Diphenyl-6H-cyclohepta[c]thiophen-6-one](/img/structure/B14696963.png)
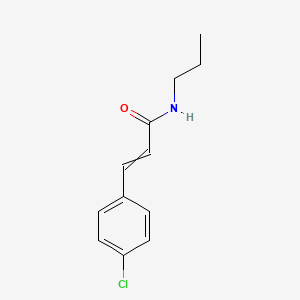
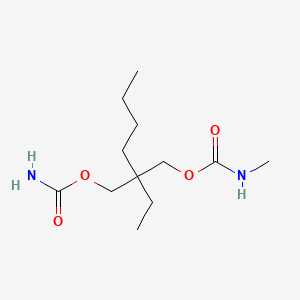

![[[1,1'-Bi(cyclopentane)]-3-yl]acetic acid](/img/structure/B14697004.png)

![N-[(2-Nitrophenyl)sulfanyl]methanamine](/img/structure/B14697021.png)
